molecular formula C12H9BO2S2 B034495 Thianthrene-1-boronic acid CAS No. 108847-76-3

Thianthrene-1-boronic acid

Cat. No.: B034495
CAS No.: 108847-76-3
M. Wt: 260.1 g/mol
InChI Key: FZEWPLIHPXGNTB-UHFFFAOYSA-N
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Description

Thianthrene-1-boronic acid is an organic compound with the molecular formula C12H9BO2S2. It is a boronic acid derivative that contains a thianthrene moiety, which is a sulfur-containing heterocyclic compound. This compound is known for its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction .

Mechanism of Action

Target of Action

Thianthrene-1-boronic acid is primarily used as a reactant in various chemical reactions . It is involved in Pd2+ and Cu2+ catalyzed oxidative cross-couplings and the Suzuki-Miyaura cross-coupling reactions . These reactions are crucial in the synthesis of biologically and pharmacologically active molecules .

Mode of Action

This compound interacts with its targets (Pd2+ and Cu2+ ions) through oxidative cross-coupling reactions . In these reactions, the boronic acid moiety of the compound forms a complex with the metal ions, facilitating the coupling process . This interaction leads to the formation of new carbon-carbon bonds, a key step in the synthesis of complex organic molecules .

Biochemical Pathways

It’s known that the compound plays a significant role in theSuzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic chemistry for the synthesis of biologically and pharmacologically active molecules .

Pharmacokinetics

It’s known that the compound has amolecular weight of 260.14 . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds through oxidative cross-coupling reactions . This enables the synthesis of a wide range of biologically and pharmacologically active molecules .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Exposure to moisture or heat could potentially degrade the compound and reduce its efficacy . Furthermore, the compound’s reactivity may be affected by the presence of other substances in the reaction environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thianthrene-1-boronic acid can be synthesized through the lithiation of thianthrene at the C-1 position, followed by the reaction with boronic acid reagents. The lithiation process involves the use of a strong base, such as n-butyllithium, in an inert atmosphere. The resulting lithiated thianthrene is then treated with a boronic acid derivative to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale lithiation and subsequent boronation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Thianthrene-1-boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thianthrene derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • Benzo[b]thien-2-ylboronic acid
  • 5-Formyl-2-thienylboronic acid
  • 2-Thienylboronic acid
  • Benzo[b]thien-3-ylboronic acid
  • 2-Naphthylboronic acid
  • 2,5-Thiophenediylbisboronic acid
  • Isoxazole-4-boronic acid
  • 10-Bromoanthracene-9-boronic acid
  • 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
  • Pyrene-1-boronic acid

Uniqueness: Thianthrene-1-boronic acid is unique due to its thianthrene moiety, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in cross-coupling reactions and the synthesis of complex organic molecules. Its sulfur-containing structure also contributes to its potential biological activities and applications in advanced materials .

Properties

IUPAC Name

thianthren-1-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BO2S2/c14-13(15)8-4-3-7-11-12(8)17-10-6-2-1-5-9(10)16-11/h1-7,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEWPLIHPXGNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)SC3=CC=CC=C3S2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370271
Record name Thianthrene-1-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108847-76-3
Record name Thianthrene-1-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Thianthrenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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